molecular formula C11H14ClNO2 B14870687 Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride

Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride

Cat. No.: B14870687
M. Wt: 227.69 g/mol
InChI Key: MGCBLYHDBYOVKC-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the treatment of azetidine with appropriate reagents to induce cyclization and form the spiro compound. For example, the treatment of azetidine with catalytic amounts of gold (Au(PPh3)(NTf2)) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid can result in the formation of spiro-3-furanone, which can then be further modified to obtain the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
  • Spiro[azetidine-3,2’-chroman]-2’-one hydrochloride
  • Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride

Uniqueness

Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 6’ position. This structural feature may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine]-6-ol;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-9-1-2-10-8(5-9)3-4-11(14-10)6-12-7-11;/h1-2,5,12-13H,3-4,6-7H2;1H

InChI Key

MGCBLYHDBYOVKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)OC3=C1C=C(C=C3)O.Cl

Origin of Product

United States

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